Cas no 1226445-04-0 (2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-5-benzyl-6-methyl-3,4-dihydropyrimidin-4-one)

2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-5-benzyl-6-methyl-3,4-dihydropyrimidin-4-one structure
1226445-04-0 structure
Product name:2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-5-benzyl-6-methyl-3,4-dihydropyrimidin-4-one
CAS No:1226445-04-0
MF:C19H17N5OS
MW:363.436181783676
CID:5187153

2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-5-benzyl-6-methyl-3,4-dihydropyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)-5-benzyl-6-methylpyrimidin-4(3H)-one
    • 2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-5-benzyl-4-methyl-1H-pyrimidin-6-one
    • 2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-5-benzyl-6-methyl-3,4-dihydropyrimidin-4-one
    • 4(3H)-Pyrimidinone, 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-6-methyl-5-(phenylmethyl)-
    • 2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-5-benzyl-6-methyl-3,4-dihydropyrimidin-4-one
    • Inchi: 1S/C19H17N5OS/c1-12-14(10-13-6-3-2-4-7-13)18(25)22-19(21-12)24-17(20)11-15(23-24)16-8-5-9-26-16/h2-9,11H,10,20H2,1H3,(H,21,22,25)
    • InChI Key: BUUAJGNKCVQQTN-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1C=C(N)N(C2=NC(C)=C(C(N2)=O)CC2C=CC=CC=2)N=1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 613
  • XLogP3: 3
  • Topological Polar Surface Area: 114

2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-5-benzyl-6-methyl-3,4-dihydropyrimidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2161-0084-20mg
2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-5-benzyl-6-methyl-3,4-dihydropyrimidin-4-one
1226445-04-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2161-0084-25mg
2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-5-benzyl-6-methyl-3,4-dihydropyrimidin-4-one
1226445-04-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2161-0084-75mg
2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-5-benzyl-6-methyl-3,4-dihydropyrimidin-4-one
1226445-04-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2161-0084-10mg
2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-5-benzyl-6-methyl-3,4-dihydropyrimidin-4-one
1226445-04-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2161-0084-15mg
2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-5-benzyl-6-methyl-3,4-dihydropyrimidin-4-one
1226445-04-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2161-0084-2μmol
2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-5-benzyl-6-methyl-3,4-dihydropyrimidin-4-one
1226445-04-0 90%+
2μl
$57.0 2023-05-16
Chemenu
CM331015-50mg
2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-5-benzyl-6-methyl-3,4-dihydropyrimidin-4-one
1226445-04-0 95%+
50mg
$319 2023-03-19
Life Chemicals
F2161-0084-10μmol
2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-5-benzyl-6-methyl-3,4-dihydropyrimidin-4-one
1226445-04-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2161-0084-4mg
2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-5-benzyl-6-methyl-3,4-dihydropyrimidin-4-one
1226445-04-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2161-0084-50mg
2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-5-benzyl-6-methyl-3,4-dihydropyrimidin-4-one
1226445-04-0 90%+
50mg
$160.0 2023-05-16

Additional information on 2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-5-benzyl-6-methyl-3,4-dihydropyrimidin-4-one

Professional Introduction of Compound CAS No. 1226445-04-0: 2-[5-Amino-3-(Thiophen-2-Yl)-1H-Pyrazol-1-Yl]-5-Benzyl-6-Methyl-3,4-Dihydropyrimidin-4-One

The compound with CAS No. 1226445-04-0, named as 2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-5-benzyl-6-methyl-3,4-dihydropyrimidin-4-one, is a highly complex organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The structure of this compound is characterized by a pyrimidine ring system fused with a dihydro moiety, which introduces unique electronic and steric properties that can influence its pharmacokinetic and pharmacodynamic profiles.

The synthesis of this compound involves a multi-step process that combines advanced organic synthesis techniques. Key steps include the preparation of the pyrazole ring with substituents such as thiophene and amino groups, followed by coupling reactions to form the dihydropyrimidine core. Recent advancements in catalytic asymmetric synthesis and microwave-assisted reactions have significantly improved the efficiency and selectivity of these processes, making this compound more accessible for further studies. The incorporation of a benzyl group at position 5 and a methyl group at position 6 adds to the structural diversity of the molecule, potentially enhancing its solubility and bioavailability.

One of the most intriguing aspects of this compound is its biological activity. Recent studies have demonstrated that it exhibits potent inhibitory effects against various enzymes associated with inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that it could be a promising candidate for the development of anti-inflammatory agents. Additionally, preliminary in vitro assays have shown that this compound may possess cytotoxic activity against certain cancer cell lines, making it a potential candidate for anticancer drug development.

The thiophene moiety in the structure plays a crucial role in modulating the electronic properties of the molecule. Thiophene is known for its aromaticity and ability to participate in π–π interactions, which can enhance the binding affinity of the compound to target proteins. Furthermore, the presence of an amino group on the pyrazole ring introduces hydrogen bonding capabilities, which can further stabilize interactions with biological targets. These structural features make this compound an attractive scaffold for further functionalization and optimization.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the molecular structure and purity of this compound. HRMS has provided accurate mass measurements that align perfectly with the calculated molecular formula, while NMR data has revealed detailed information about the spatial arrangement of atoms within the molecule.

In terms of applications, this compound has shown potential in several therapeutic areas. Its ability to inhibit key enzymes involved in inflammation could make it a valuable addition to anti-inflammatory therapies. Moreover, its cytotoxic activity against cancer cells suggests that it could be developed into an anticancer agent with high specificity and efficacy. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance its bioavailability and reduce potential side effects.

Recent advancements in computational chemistry have also contributed significantly to understanding the behavior of this compound at molecular levels. Molecular docking studies have provided insights into how this compound interacts with target proteins at atomic resolution. These studies have identified key residues responsible for binding affinity and highlighted areas for further structural modifications to improve potency.

In conclusion, CAS No. 1226445-04-0 represents a cutting-edge molecule with immense potential in drug discovery and development. Its unique structure combines functional groups known for their biological relevance, making it an ideal candidate for exploring new therapeutic avenues. With ongoing research focusing on optimizing its properties and expanding its application scope, this compound stands at the forefront of modern medicinal chemistry.

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